![molecular formula C14H25NO2 B2890851 Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate CAS No. 2248272-11-7](/img/structure/B2890851.png)
Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
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Description
“Tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate” likely refers to a compound that contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. The “tert-butyl” and “carboxylate” groups are substituents on this backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable quinoline derivative with a tert-butyl group and a carboxylate group. This could potentially be achieved through a variety of organic reactions, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline backbone with a tert-butyl group and a carboxylate group as substituents. The exact structure would depend on the positions of these substituents on the quinoline ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the quinoline backbone and the tert-butyl and carboxylate substituents. The quinoline ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The tert-butyl group is relatively inert, but can be oxidized under certain conditions. The carboxylate group is a good nucleophile and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water. The tert-butyl group could increase the compound’s hydrophobicity and decrease its solubility in water .Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h10-12,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHYNTSVBFYXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl decahydroquinoline-4-carboxylate |
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